

Comprehensive Spectroscopic Profiling: 1,6,7-Trichloroisoquinoline

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Compound of Interest

Compound Name: 1,6,7-Trichloroisoquinoline

Cat. No.: B11877329

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Executive Summary & Structural Logic

Compound: **1,6,7-Trichloroisoquinoline** Formula: $C_9H_4Cl_3N$ Exact Mass: 230.941 Core Challenge: Distinguishing the 1,6,7-substitution pattern from other trichloro- isomers (e.g., 1,3,7-trichloro) requires precise analysis of spin-spin coupling in the benzene ring.

Structural Numbering & Logic

The isoquinoline scaffold is numbered starting from the carbon adjacent to the nitrogen (C1) and the benzene ring fusion.

- Substituents: Chlorine atoms at C1, C6, and C7.
- Protons: H3, H4, H5, and H8.
- Diagnostic Key: The presence of two isolated singlets (H5, H8) in the aromatic region, distinct from the AX/AB system of the pyridine ring (H3, H4), is the definitive NMR signature for 6,7-substitution.

Mass Spectrometry (MS) Profile

Objective: Confirm molecular formula and halogen count via isotope abundance analysis.

Isotope Pattern Analysis (Cl₃ Signature)

Chlorine naturally exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). A trichloro- compound exhibits a characteristic M⁺ cluster following the expansion of

Ion	m/z (approx)	Relative Intensity (Theoretical)	Origin
M ⁺	231	100%	³⁵ Cl ₃
M+2	233	96%	³⁵ Cl ₂ ³⁷ Cl ₁
M+4	235	31%	³⁵ Cl ₁ ³⁷ Cl ₂
M+6	237	3%	³⁷ Cl ₃



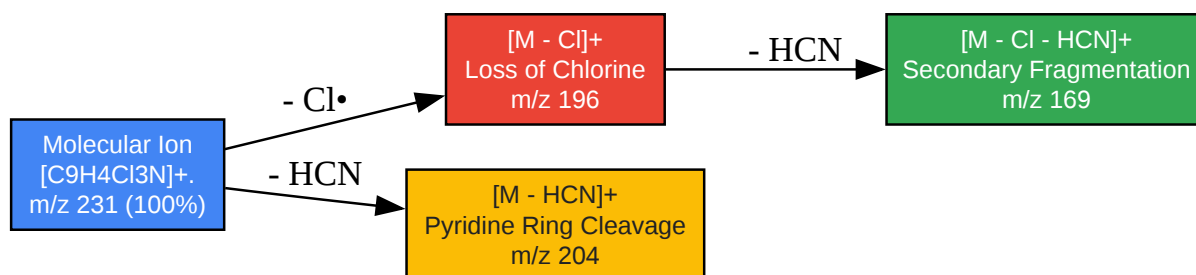
Validation Check: If the M+2 peak is significantly lower than 90% of the base peak, the molecule likely contains only two chlorines. If M+2 is higher than M, it suggests sulfur or additional halogens.

Fragmentation Pathway (EI - 70eV)

The fragmentation of chlorinated isoquinolines is dominated by the stability of the fused ring system.

- Molecular Ion (m/z 231/233/235): Stable radical cation.
- Loss of Cl (m/z 196): [M - Cl]⁺. Common in polychlorinated aromatics.
- Loss of HCN (m/z 204): Characteristic of the pyridine ring cleavage in isoquinolines.

- Sequential Loss (m/z 161): $[M - Cl - Cl]^+$.



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Figure 1: Predicted Electron Impact (EI) fragmentation pathway for **1,6,7-trichloroisoquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Regiochemical assignment. This is the primary method to rule out isomers.

¹H NMR Data (400 MHz, CDCl₃) - Predicted

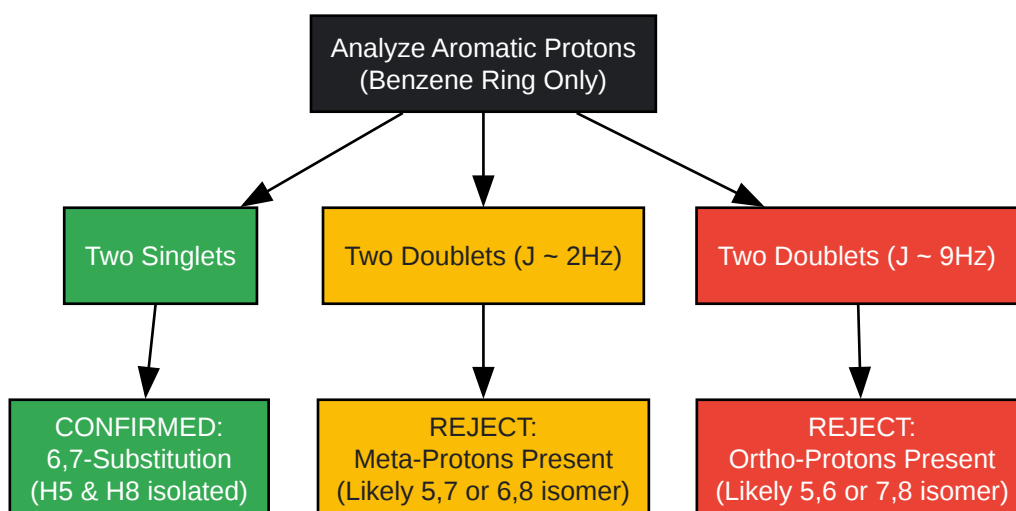
The chemical shifts are estimated based on substituent additivity rules (Curphy-Morrison constants) applied to the isoquinoline core.

Proton	Shift (δ ppm)	Multiplicity	Coupling (J Hz)	Assignment Logic
H3	8.45	Doublet (d)	5.8 Hz	α to Nitrogen; deshielded. Coupled to H4.
H4	7.60	Doublet (d)	5.8 Hz	β to Nitrogen. Coupled to H3.
H8	8.25	Singlet (s)	-	Peri to C1-Cl. Deshielded by peri-effect. Isolated (no ortho/meta neighbors).
H5	7.95	Singlet (s)	-	Para to H8. Isolated by C6-Cl and C7-Cl.

The "Self-Validating" Coupling Logic

To ensure you have the 1,6,7-isomer and not the 1,5,7-isomer, observe the aromatic region (7.8 – 8.5 ppm).

- Scenario A (1,6,7-Trichloro): You observe two sharp singlets.
 - Reason: H5 and H8 have no protons on adjacent carbons (ortho) and are para to each other (no meta coupling typically resolved).
- Scenario B (1,5,7-Trichloro): You observe two doublets with small coupling ($J \sim 2$ Hz).
 - Reason: H6 and H8 would be meta to each other.
- Scenario C (1,7,8-Trichloro): You observe an AB system (two doublets, $J \sim 9$ Hz).
 - Reason: H5 and H6 would be ortho to each other.



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Figure 2: NMR Decision Tree for validating the 6,7-substitution pattern on the isoquinoline ring.

Infrared Spectroscopy (FT-IR)

Objective: Functional group verification.

- C-H Stretch (Aromatic): 3030–3080 cm^{-1} (Weak).
- C=N / C=C Ring Stretch: 1620, 1570 cm^{-1} . The pyridyl ring vibration is distinct.
- C-Cl Stretch: 1050–1080 cm^{-1} (In-plane bending) and 700–850 cm^{-1} (Stretching).
 - Note: Polychlorinated aromatics often show strong bands in the 800–600 cm^{-1} fingerprint region.
- Out-of-Plane (OOP) Bending:
 - Isolated H (H5, H8): 860–900 cm^{-1} . (Protons with no ortho neighbors often appear at higher wavenumbers in the fingerprint region).
 - Adjacent 2H (H3, H4): 800–860 cm^{-1} .

Experimental Synthesis & Validation Protocol

Since this compound is not a standard catalog item, the following workflow outlines the synthesis and validation path.

Synthesis Route (Vilsmeier-Haack Approach)[1]

- Precursor: Start with 3,4-dichlorophenylacetic acid.
- Cyclization: Convert to the amide/amine and perform a Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization to form the isoquinoline core (likely yielding 6,7-dichloroisoquinoline).
- N-Oxidation: Treat with m-CPBA to form 6,7-dichloroisoquinoline N-oxide.
- Chlorination: React with POCl_3 (Phosphorus oxychloride). This performs a rearrangement-chlorination, selectively installing a Chlorine at the C1 position.

Purification & Handling

- State: Likely an off-white to pale yellow solid.
- Solubility: High in CHCl_3 , DCM, DMSO. Low in water.
- TLC: Silica gel; Mobile phase Hexane:Ethyl Acetate (8:2). Expect $R_f \sim 0.6$ (Non-polar due to 3 chlorines). UV active (254 nm).

References

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Fundamental NMR shifts of isoquinolines).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- PubChem. (2024). Compound Summary: 7-Chloroisoquinoline.[1] National Library of Medicine. Available at: [\[Link\]](#) (Used for analog comparison).

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Sources

- [1. 7-Chloroisoquinoline | C₉H₆ClN | CID 640953 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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